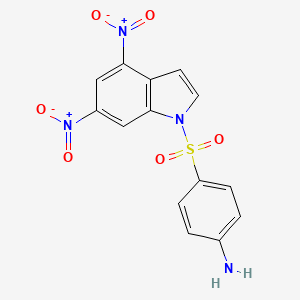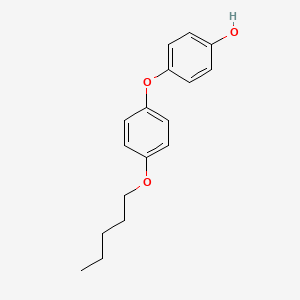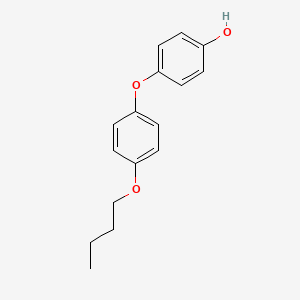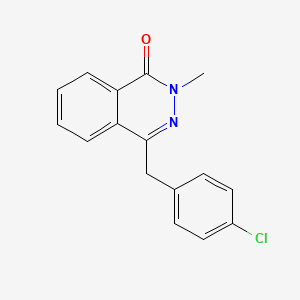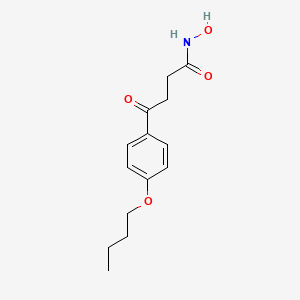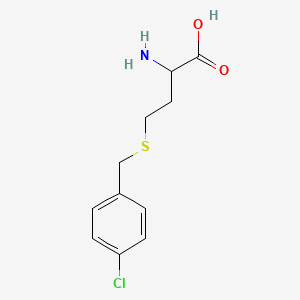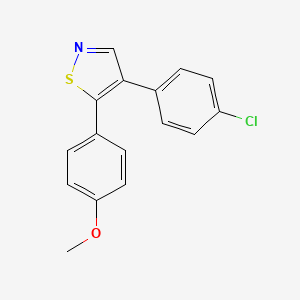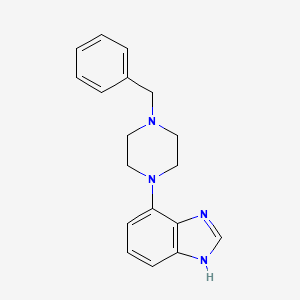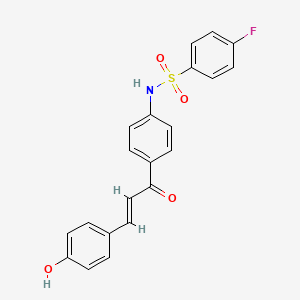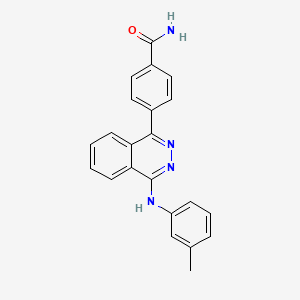
4''-(5-Chloro-2-thienyl)biphenyl-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(5-Chloro-2-thienyl)biphenyl-3-ol is an organic compound that features a biphenyl structure with a hydroxyl group at the 3-position and a 5-chloro-2-thienyl substituent at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5-Chloro-2-thienyl)biphenyl-3-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4’-(5-Chloro-2-thienyl)biphenyl-3-ol may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
反応の種類
4’-(5-クロロ-2-チエニル)ビフェニル-3-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、塩素置換基を除去するか、ヒドロキシル基を水素原子に変換するために還元することができます。
置換: 塩素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃)
還元: 水素化リチウムアルミニウム (LiAlH₄) またはパラジウム触媒を用いた水素ガス (H₂)
置換: 極性非プロトン性溶媒中での水酸化ナトリウム (NaOH) または tert-ブトキシカリウム (KOtBu)
主要な生成物
酸化: 4’-(5-クロロ-2-チエニル)ビフェニル-3-オンの生成
還元: 4’-(5-クロロ-2-チエニル)ビフェニルの生成
置換: 4’-(5-置換-2-チエニル)ビフェニル-3-オールの生成
4. 科学研究への応用
4’-(5-クロロ-2-チエニル)ビフェニル-3-オールは、科学研究において次のようないくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療的性質について研究されています。
産業: 高度な材料や化学センサの開発に利用されています。
科学的研究の応用
4’-(5-Chloro-2-thienyl)biphenyl-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
4’-(5-クロロ-2-チエニル)ビフェニル-3-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシル基は、生体分子と水素結合を形成することができます。一方、ビフェニルとチエニル部分は、π-π相互作用に関与することができます。これらの相互作用は、酵素、受容体、および他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4’-(5-ブロモ-2-チエニル)ビフェニル-3-オール
- 4’-(5-メチル-2-チエニル)ビフェニル-3-オール
- 4’-(5-フルオロ-2-チエニル)ビフェニル-3-オール
独自性
4’-(5-クロロ-2-チエニル)ビフェニル-3-オールは、塩素原子の存在により、他の分子との反応性や相互作用に影響を与えるため、ユニークです。塩素置換基は、化合物の電子求引性を高めることができ、異なる置換基を持つアナログと比較して、特定の化学反応においてより反応性が高くなります。
類似化合物との比較
Similar Compounds
- 4’-(5-Bromo-2-thienyl)biphenyl-3-ol
- 4’-(5-Methyl-2-thienyl)biphenyl-3-ol
- 4’-(5-Fluoro-2-thienyl)biphenyl-3-ol
Uniqueness
4’-(5-Chloro-2-thienyl)biphenyl-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
特性
分子式 |
C16H11ClOS |
|---|---|
分子量 |
286.8 g/mol |
IUPAC名 |
3-[4-(5-chlorothiophen-2-yl)phenyl]phenol |
InChI |
InChI=1S/C16H11ClOS/c17-16-9-8-15(19-16)12-6-4-11(5-7-12)13-2-1-3-14(18)10-13/h1-10,18H |
InChIキー |
ABAQWDXYFZGNGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


